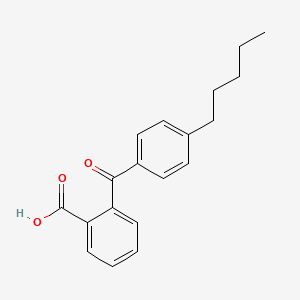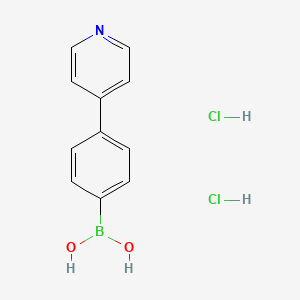
Ethyl 2-chloro-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-1-naphthoate is an organic compound with the molecular formula C13H11ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a chlorine atom attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-naphthol.
Oxidation Reactions: Oxidation can lead to the formation of 2-chloro-1-naphthoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 2-chloro-1-naphthol.
Oxidation: 2-chloro-1-naphthoic acid.
Applications De Recherche Scientifique
Ethyl 2-chloro-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1-naphthoic acid: Similar structure but lacks the ethyl ester group.
2-chloro-1-naphthol: Formed by the reduction of ethyl 2-chloro-1-naphthoate.
Ethyl 1-naphthoate: Similar ester group but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C13H11ClO2 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
ethyl 2-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
Clé InChI |
FLTJEBLMEQKHFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


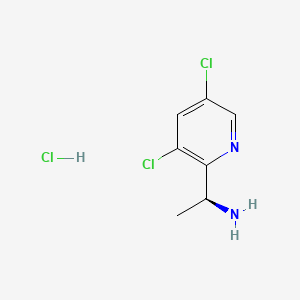


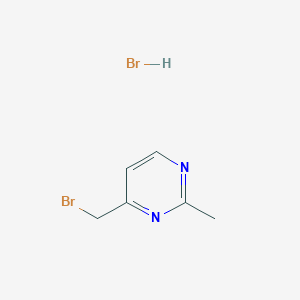
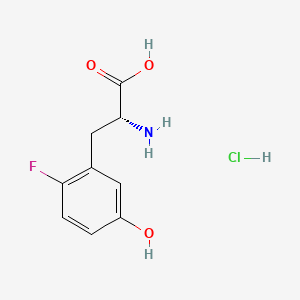
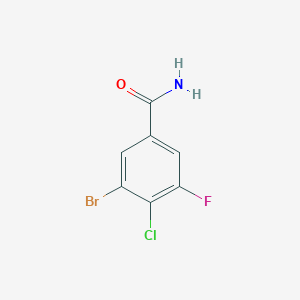

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
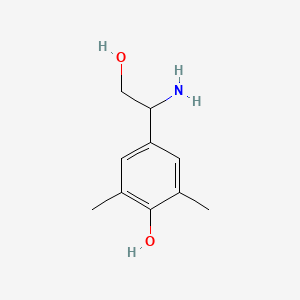

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)

